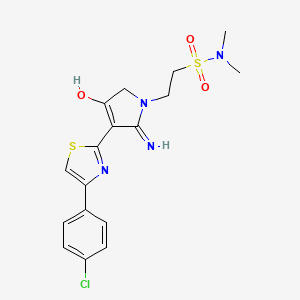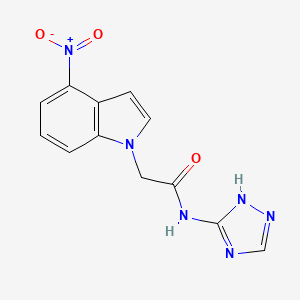![molecular formula C18H11F3N4O4S B10990367 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B10990367.png)
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with the benzothiazole derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone moiety can be reduced to pyridazinols.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the pyridazinone moiety produces pyridazinols.
Scientific Research Applications
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
- N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide stands out due to its trifluoromethoxy group on the benzothiazole ring. This functional group enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H11F3N4O4S |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H11F3N4O4S/c19-18(20,21)29-10-3-4-12-14(8-10)30-17(22-12)23-15(26)9-25-16(27)6-5-11(24-25)13-2-1-7-28-13/h1-8H,9H2,(H,22,23,26) |
InChI Key |
KHLGLBMNNGQGBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10990309.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B10990310.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B10990317.png)
![3-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10990319.png)
![3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B10990321.png)
methanone](/img/structure/B10990329.png)
![(5-Bromothiophen-2-yl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10990330.png)

![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B10990345.png)
![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxybenzyl)imidazolidine-2,4-dione](/img/structure/B10990352.png)
![1H-Pyrazole-5-carboxamide, 3-(4-chlorophenyl)-1-methyl-N-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B10990353.png)
![methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10990356.png)
